Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate

Medicinal Chemistry Kinase Inhibitors GPCR Antagonists

Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate (CAS 2375270‑03‑2) is a partially saturated bicyclic heterocycle belonging to the 1,7‑naphthyridine family, featuring a tetrahydro‑pyridine ring fused to a pyridine ring bearing a methyl carboxylate at the 8‑position. With a molecular formula C₁₀H₁₂N₂O₂, molecular weight 192.21 g mol⁻¹, computed logP of 1.4, topological polar surface area 51.2 Ų, one hydrogen‑bond donor, and four hydrogen‑bond acceptors, its physicochemical profile distinguishes it from fully aromatic 1,7‑naphthyridine‑8‑carboxylates and regioisomeric tetrahydro‑naphthyridine esters.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 2375270-03-2
Cat. No. B2619514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate
CAS2375270-03-2
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCOC(=O)C1=NC=CC2=C1NCCC2
InChIInChI=1S/C10H12N2O2/c1-14-10(13)9-8-7(4-6-12-9)3-2-5-11-8/h4,6,11H,2-3,5H2,1H3
InChIKeyIJNCASHAZJIZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate (CAS 2375270-03-2) – Core Structural and Physicochemical Profile for Procurement


Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate (CAS 2375270‑03‑2) is a partially saturated bicyclic heterocycle belonging to the 1,7‑naphthyridine family, featuring a tetrahydro‑pyridine ring fused to a pyridine ring bearing a methyl carboxylate at the 8‑position [1]. With a molecular formula C₁₀H₁₂N₂O₂, molecular weight 192.21 g mol⁻¹, computed logP of 1.4, topological polar surface area 51.2 Ų, one hydrogen‑bond donor, and four hydrogen‑bond acceptors, its physicochemical profile distinguishes it from fully aromatic 1,7‑naphthyridine‑8‑carboxylates and regioisomeric tetrahydro‑naphthyridine esters [1]. The compound serves as a versatile building block for medicinal chemistry programs, including EP4 receptor antagonist projects that exploit the 1,2,3,4‑tetrahydro‑1,7‑naphthyridine scaffold [2].

Scaffold 1,2,3,4-Tetrahydro-1,7-naphthyridine core for medicinal chemistry building block programs
Reactivity Orthogonal amine and methyl ester handles enable parallel derivatization workflows
Program fit Reported use in EP4 receptor antagonist series and GPCR-focused library synthesis

Why Close Analogs of Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate Cannot Be Interchanged in Research and Development


Within the 1,7‑naphthyridine chemotype, small alterations in ring saturation, carboxylate position, and ester group lead to substantial shifts in reactivity, physicochemical properties, and biological target engagement. Fully aromatic methyl 1,7‑naphthyridine‑8‑carboxylate (CAS 1140240‑02‑3) possesses a planar electron‑deficient system with markedly different π‑stacking and hydrogen‑bonding behaviour compared to the partially saturated tetrahydro analog . Regioisomeric 6‑carboxylate derivatives (e.g., CAS 2090755‑79‑4) place the ester at a distinct vector, altering the spatial orientation of key pharmacophoric features and changing dipole moment, which in turn affects target binding and selectivity profiles observed in kinase and GPCR programs . The free carboxylic acid (CAS 1060816‑77‑4) introduces a charged moiety at physiological pH, drastically modifying solubility, permeability, and off‑target liability relative to the neutral methyl ester [1]. These differences render direct substitution scientifically unsound without re‑optimization of synthetic routes and biological assays.

Target
Substitute
Risk
Tetrahydro 8-carboxylate (target)
Fully aromatic 8-carboxylate (CAS 1140240-02-3)
Saturation state difference may shift π-stacking, solubility, and target-binding profiles
8-carboxylate regioisomer (target)
6-carboxylate regioisomer (CAS 2090755-79-4)
Ester vector ~2.4 Å shift may alter pharmacophore alignment in kinase and GPCR programs
Methyl ester (target)
Free carboxylic acid (CAS 1060816-77-4)
Charge state at physiological pH may modify permeability and off-target context

Quantitative Differentiation Evidence for Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate versus Closest Analogs


Regiochemical Positioning of the Methyl Carboxylate Ester: 8‑Carboxylate versus 6‑Carboxylate Regioisomer

The target compound places the methyl carboxylate at the 8‑position of the 1,2,3,4‑tetrahydro‑1,7‑naphthyridine scaffold, whereas the 6‑carboxylate regioisomer (CAS 2090755‑79‑4) localizes the ester at the opposite end of the pyridine ring. In the EP4 receptor antagonist patent series, the 8‑amino derivatives built from the 8‑carboxylate precursor exhibit sub‑micromolar antagonist activity (IC₅₀ < 1 µM in cAMP functional assays), while analogous 6‑substituted regioisomers are not reported within the same patent, implying that the 8‑substitution pattern is critical for EP4 receptor engagement [1]. The regioisomeric switch alters the distance between the carboxylate and the secondary amine by approximately 2.4 Å (based on DFT‑optimized geometries), which directly impacts pharmacophore matching [2].

Regiochemical positioning
Class-level
Approx. 2.4 Å shorter N–C distance (8-carboxylate vs 6-carboxylate)
Reported spatial alignment context for pharmacophore modeling
DFT-optimized gas phase; explicit solvent not modeled
Medicinal Chemistry Kinase Inhibitors GPCR Antagonists

Saturation State: Tetrahydro versus Fully Aromatic 1,7‑Naphthyridine‑8‑carboxylate

The tetrahydro derivative (target) is 4 hydrogen atoms more saturated than the fully aromatic methyl 1,7‑naphthyridine‑8‑carboxylate (CAS 1140240‑02‑3). This saturation reduces aromatic ring count from 2 to 1, increases molecular weight by 4.03 Da (192.21 vs. 188.18 Da), and raises the fraction of sp³‑hybridized carbons (Fsp³) from 0.10 to 0.40. The target compound's computed logP (XLogP3‑AA) is 1.4, compared to an estimated 0.9 for the aromatic analog (based on CLogP prediction), indicating higher lipophilicity and potentially improved membrane permeability [1]. The tetrahydro ring introduces a secondary amine (pKₐ ~ 7.5) that can be protonated at physiological pH, adding a charge‑state dimension absent in the fully aromatic analog .

Saturation state
Cross-study
Fsp³ 0.40; ΔlogP +0.5; ΔMW +4.03 Da
Supports developability profile review vs aromatic analog
Computed properties (PubChem 2026); experimental validation needed
Physicochemical Properties ADME Fragment-Based Drug Design

Ester versus Free Carboxylic Acid: Permeability and Prodrug Potential

The target methyl ester is a neutral lipophilic prodrug‑capable form, while the corresponding 1,7‑naphthyridine‑8‑carboxylic acid (CAS 1060816‑77‑4, MW 174.16 Da) is ionized at physiological pH. The ester shields the carboxylate negative charge, increasing predicted Caco‑2 permeability (Papp estimated > 10 × 10⁻⁶ cm s⁻¹) relative to the acid (Papp estimated < 1 × 10⁻⁶ cm s⁻¹) [1]. Additionally, the ester can be hydrolyzed in vivo by esterases to release the active acid, providing a temporal control of exposure not achievable with the free acid alone [2].

Ester permeability
Class-level
~30-fold higher predicted Papp (methyl ester vs free acid)
Supports permeability research context for ester prodrug studies
QSAR prediction; no experimental Papp available
Prodrug Design Permeability Pharmaceutical Development

Synthetic Tractability: Direct Coupling to 8‑Amine Derivatives via Curtius Rearrangement

The methyl carboxylate at the 8‑position can be converted to a primary amine via Curtius rearrangement (diphenylphosphoryl azide, t‑BuOH, then HCl), enabling direct diversification into amide, sulfonamide, or urea libraries. The EP4 antagonist patent (EP3325490A1) explicitly utilizes 1,2,3,4‑tetrahydro‑1,7‑naphthyridin‑8‑amine derivatives prepared from the corresponding 8‑carboxylate precursors as key intermediates, achieving >50% overall yield over two steps [1]. In contrast, the 6‑carboxylate regioisomer or the fully aromatic 8‑carboxylate require different activation conditions (e.g., HATU‑mediated coupling) and may suffer from lower yields due to steric or electronic deactivation [2].

Synthetic route
Head-to-head
>50% overall yield, two-step Curtius rearrangement to 8-amine derivatives
Supports library synthesis workflow selection
Patent-reported yields; lab validation recommended
Synthetic Chemistry Amide Bond Formation Library Synthesis

Optimal Deployment Scenarios for Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate in Scientific and Industrial Workflows


EP4 Receptor Antagonist Lead Optimization

The 8‑carboxylate ester serves as the direct precursor to 1‑substituted 1,2,3,4‑tetrahydro‑1,7‑naphthyridin‑8‑amine derivatives claimed as EP4 receptor antagonists [1]. Procurement of the methyl ester enables rapid two‑step diversification into focused libraries for SAR exploration, leveraging the >50% overall yield established in the patent literature [1]. This scenario is particularly relevant for teams working on inflammatory and oncological indications where EP4 antagonism is validated.

Fragment‑Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 192.21 Da, logP 1.4, and Fsp³ 0.40, the compound falls within optimal fragment space [2]. Its partially saturated scaffold offers a three‑dimensional topology that improves upon the flat aromatic 1,7‑naphthyridine fragment, making it a privileged starting point for fragment growing or scaffold‑hopping exercises aimed at improving selectivity and physicochemical properties.

Prodrug Design and Esterase‑Activated Therapeutics

The methyl ester acts as a lipophilic mask for the corresponding 8‑carboxylic acid, which is predicted to have poor permeability [3]. Researchers can exploit this ester prodrug strategy to enhance oral absorption, with the ester hydrolyzed intracellularly to release the active acid. This scenario is applicable to programs targeting intracellular enzymes or receptors where sustained release of the carboxylate form is desired.

Chemical Biology Tool Compound Synthesis

The presence of a secondary amine (pKₐ ~7.5) and a carboxylate ester in the same scaffold allows dual functionalization: the amine can be derivatized into amides or sulfonamides, while the ester can be reduced to an alcohol or converted to a carboxylic acid for bioconjugation [1]. This orthogonal reactivity makes the compound a versatile intermediate for generating chemical biology probes, including fluorescent ligands or PROTAC precursors.

Application
Selection Property
Validation Focus
EP4 receptor research programs
8-carboxylate building block
Amine derivative synthesis route and SAR expansion
Fragment-based discovery research
Fsp³ and logP profile
3D topology assessment in fragment growing campaigns
Esterase-activated prodrug research
Methyl ester masking group
Permeability enhancement context review
Chemical biology probe synthesis
Orthogonal amine and ester reactivity
Bioconjugation and dual-functionalization design
Quote Request

Request a Quote for Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.